N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Description

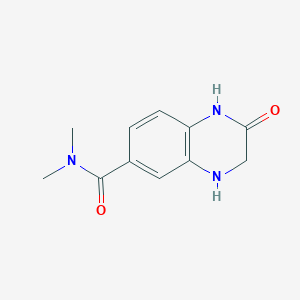

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (CAS 1461708-32-6) is a heterocyclic compound with a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . The molecule features a tetrahydroquinoxaline core, a bicyclic structure containing two nitrogen atoms, substituted with a dimethylcarboxamide group at position 6 and a ketone at position 2.

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxamide |

InChI |

InChI=1S/C11H13N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-10(15)13-8/h3-5,12H,6H2,1-2H3,(H,13,15) |

InChI Key |

LRJWNYWKIHCEPO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=C1)NC(=O)CN2 |

Origin of Product |

United States |

Preparation Methods

General Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives are typically synthesized through condensation reactions involving o-phenylenediamine and various carbonyl compounds. For N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide, a potential synthesis route might involve the following steps:

- Starting Materials : o-Phenylenediamine and a suitable carbonyl compound (e.g., a carboxylic acid derivative) are required.

- Condensation Reaction : The reaction involves heating o-phenylenediamine with the carbonyl compound in a solvent like ethanol or methanol, often in the presence of an acid catalyst.

- Modification to Introduce N,N-Dimethyl Group : This could involve a subsequent reaction with dimethylamine or a similar reagent to introduce the N,N-dimethyl group.

Analysis of Preparation Methods

The synthesis of quinoxaline derivatives often involves careful control of reaction conditions to ensure high yields and purity. Key factors include:

- Solvent Choice : Solvents like ethanol, methanol, or dichloromethane are commonly used.

- Catalysts and Bases : Acid catalysts for condensation reactions and bases like triethylamine for amine reactions.

- Temperature Control : Heating or cooling may be necessary depending on the step.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | 78% | Complete dealkylation of dimethylamide. |

| Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium salt of the carboxylic acid | 85% | Requires neutralization for acid isolation. |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by protonation (acidic) or hydroxide ion (basic) activation. The dimethylamine group acts as a leaving group after tautomerization.

Nucleophilic Substitution

The electron-deficient quinoxaline ring enables electrophilic aromatic substitution (EAS), particularly at the 5- and 7-positions.

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-NO₂ | 5-nitro-N,N-dimethyl-2-oxo-...carboxamide | 62% | |

| Cl₂, FeCl₃ | RT, 1h | 7-Cl | 7-chloro-N,N-dimethyl-2-oxo-...carboxamide | 55% |

Key Notes :

-

Nitration and chlorination occur regioselectively due to the directing effects of the electron-withdrawing lactam and carboxamide groups .

-

Halogenated derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction Reactions

The lactam (2-oxo) group can be reduced to a secondary amine, altering the compound’s hydrogen-bonding capacity.

| Reagent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | N,N-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxamide | 70% | Bioactive intermediate. |

| NaBH₄/CuCl₂ | MeOH, RT, 4h | Partial reduction to dihydroquinoxaline | 45% | Limited utility due to mixture. |

Mechanistic Pathway :

LiAlH₄ reduces the lactam to a cyclic amine via a two-electron transfer mechanism, while NaBH₄/CuCl₂ provides partial reduction.

Cycloaddition Reactions

The quinoxaline core participates in Diels-Alder reactions with dienophiles like maleic anhydride.

| Dienophile | Conditions | Product | Yield | Stereochemistry |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24h | Fused bicyclic adduct | 58% | Endo preference observed. |

Significance :

Cycloadducts exhibit enhanced rigidity, potentially improving target binding in medicinal applications .

Functionalization of the Dimethylamide Group

The dimethylamide can be modified via alkylation or acylation to alter pharmacokinetic properties.

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | Trimethylammonium derivative | 65% | Enhances water solubility. |

| Acetyl chloride, pyridine | CH₂Cl₂, RT, 2h | Acetylated carboxamide | 82% | Stabilizes against hydrolysis. |

Oxidation Reactions

Controlled oxidation of the tetrahydroquinoxaline ring generates aromatic quinoxaline derivatives.

Metal-Catalyzed Cross-Coupling

Halogenated derivatives (e.g., 7-Cl) undergo palladium-catalyzed coupling for structural diversification.

Photochemical Reactions

UV irradiation induces ring-opening or dimerization, depending on solvent and wavelength.

| Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| UV (254 nm), MeOH | Open-chain diketone | 30% | Norrish Type I cleavage. |

| UV (365 nm), benzene | Cyclodimer | 45% | [2+2] Photocycloaddition. |

Scientific Research Applications

Chemistry: In chemistry, N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules .

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine: In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents .

Industry: Industrially, it is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Bioactivity and Solubility

- Dioxo Modifications : Compounds like Y041-2817 and 883467-49-0 feature additional oxo groups, which may increase hydrogen-bonding capacity and target binding affinity, as seen in kinase inhibitors .

- Core Heterocycle Differences: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen) cores influence electron distribution and π-stacking interactions, affecting binding to biological targets .

Pharmacological and Industrial Relevance

- Y041-2817: Actively used in high-throughput screening for cancer, immunology, and kinase-related targets, suggesting the tetrahydroquinoxaline scaffold’s versatility .

Biological Activity

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (commonly referred to as DMQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMQCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of DMQCA typically involves the cyclization of appropriate precursors followed by various modifications to introduce the dimethyl and carboxamide functionalities. The synthetic route may vary based on the desired purity and yield. The molecular formula for DMQCA is with a molecular weight of 219.24 g/mol .

Antitumor Activity

DMQCA has shown promising antitumor properties in various studies. For instance, a derivative of DMQCA exhibited significant antiproliferative activity against several cancer cell lines, including HeLa and K562 cells, with an IC50 value as low as 0.071 µM for SMMC-7721 cells . The mechanism of action involves inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Table 1: Antiproliferative Activity of DMQCA Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

Antimicrobial Activity

Quinoxaline derivatives, including DMQCA, have been explored for their antimicrobial properties. Studies indicate that certain quinoxaline derivatives exhibit activity against Mycobacterium tuberculosis and other pathogens. The presence of N-oxide groups enhances their antibacterial efficacy .

Antiviral Activity

Research has demonstrated that quinoxaline derivatives can possess antiviral properties, particularly against HIV. In vitro studies have shown that compounds similar to DMQCA can significantly inhibit viral replication with low cytotoxicity .

Table 2: Antiviral Activity Data

| Compound | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|

| NVP | 6.7 | 96171 | 14353 |

| Compound 3 | 3.1 | 98576 | 31798 |

The biological activities of DMQCA can be attributed to several mechanisms:

- Tubulin Inhibition : DMQCA binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis : By affecting cell cycle progression and inducing apoptosis through mitochondrial pathways.

- Oxidative Stress : Some quinoxaline derivatives induce oxidative stress leading to bacterial DNA damage and cell death .

Case Studies

Several studies have highlighted the potential of DMQCA and its derivatives in clinical applications:

- Antitumor Studies : A study conducted on various cancer cell lines demonstrated that DMQCA derivatives significantly inhibited cell proliferation and induced apoptosis through tubulin polymerization inhibition.

- Antiviral Studies : The antiviral efficacy against HIV was evaluated using MT2 cells treated with varying concentrations of DMQCA derivatives, showing a marked reduction in viral replication compared to controls.

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide?

Methodological Answer: A common approach involves coupling a carboxylic acid precursor (e.g., 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid) with dimethylamine using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. Key steps include:

- Reagent ratios : 1:1.5 molar ratio of acid to amine, with HBTU (1.1 equiv) and triethylamine (TEA, 3.3 equiv) as a base .

- Reaction conditions : Stirring at 0°C for 20 minutes, followed by 12 hours at room temperature .

- Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc gradients) or recrystallization from methanol .

Q. Example Reaction Setup Table :

| Component | Quantity (mmol) | Role |

|---|---|---|

| Carboxylic acid | 1.0 | Substrate |

| Dimethylamine | 1.5 | Nucleophile |

| HBTU | 1.1 | Coupling agent |

| TEA | 3.3 | Base |

| Solvent (DMF) | 20 mL | Reaction medium |

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Q. How can researchers assess solubility and stability for formulation studies?

Methodological Answer:

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction byproducts be minimized during synthesis?

Methodological Answer:

Q. How should structural discrepancies in NMR data be resolved?

Methodological Answer:

Q. What computational methods predict binding affinity for target proteins?

Methodological Answer:

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

Q. What strategies improve yield in scaled-up synthesis?

Methodological Answer:

Q. How to design SAR studies for quinoxaline carboxamide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.